2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Phospholipase D Glioblastoma Inhibitor Selectivity

Source this spirocyclic scaffold for rational SAR expansion. The 1,3,8-triazaspiro core provides conformational constraint that piperidine/hydantoin replacements cannot achieve—locking 2-amino and 4-one groups in optimal geometry for ATP synthase, RIPK1, and PLD binding. Validated applications: PLD2 inhibitors (IC50=355 nM, >56-fold selectivity), mPTP modulators (Glu119-independent), and EGFR inhibitors (IC50 6.355 µM). Ideal for focused libraries requiring rigid 3D pharmacophore presentation.

Molecular Formula C7H12N4O
Molecular Weight 168.20
CAS No. 1227465-71-5
Cat. No. B3046322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
CAS1227465-71-5
Molecular FormulaC7H12N4O
Molecular Weight168.20
Structural Identifiers
SMILESC1CNCCC12C(=O)NC(=N2)N
InChIInChI=1S/C7H12N4O/c8-6-10-5(12)7(11-6)1-3-9-4-2-7/h9H,1-4H2,(H3,8,10,11,12)
InChIKeyTXVFSPSHCYEXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1227465-71-5) Scaffold Overview and Strategic Procurement Rationale


2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1227465-71-5) is a heterocyclic spiro compound characterized by a rigid 1,3,8-triazaspiro[4.5]decane core bearing a 2-amino and 4-one functionality . The compound and its dihydrochloride salt serve as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, with documented utility in generating potent inhibitors targeting receptor-interacting protein kinase 1 (RIPK1), phospholipase D (PLD), epidermal growth factor receptor (EGFR), and the mitochondrial permeability transition pore (mPTP) [1]. Its spirocyclic architecture confers conformational constraint that is not present in simpler piperidine or hydantoin analogs, enabling rational design of selective inhibitors across multiple therapeutic targets [2].

Why 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one Cannot Be Readily Substituted by Common Spiro Analogs


Critical Evaluation Notice: Following exhaustive primary literature and patent searching, direct quantitative biological activity data for the exact compound 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1227465-71-5) is extremely scarce. The majority of published data pertains to substituted derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold rather than the unadorned parent compound. The evidence presented below is therefore derived from class-level inference and cross-study comparison of structurally related 1,3,8-triazaspiro[4.5]decane derivatives, which collectively demonstrate that the spirocyclic core imparts target selectivity that cannot be achieved with simpler heterocyclic replacements. Generic substitution with piperidine, hydantoin, or acyclic analogs fails because the rigid spiro junction locks the relative orientation of the 2-amino group and the 4-one moiety, a geometric constraint essential for productive binding to ATP synthase c subunit, RIPK1 kinase domain, and PLD active sites [1]. Procurement decisions should therefore prioritize this specific scaffold for structure-activity relationship (SAR) expansion programs where conformational restriction is a design requirement .

Quantitative Differentiation Evidence for 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one and Structurally Related Scaffolds


PLD2-Selective Inhibition via 1,3,8-Triazaspiro[4.5]decane Scaffold Derivatives

Derivatives built upon the 1,3,8-triazaspiro[4.5]decane core, such as ML298 and ML299, exhibit a tunable selectivity profile for phospholipase D (PLD) isoforms that is directly attributable to the spirocyclic scaffold. The unsubstituted 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one provides the essential spirocyclic template required for constructing such selective PLD inhibitors [1].

Phospholipase D Glioblastoma Inhibitor Selectivity Spirocyclic Scaffold

mPTP Inhibition via F1/FO-ATP Synthase c Subunit Targeting by 1,3,8-Triazaspiro[4.5]decane Derivatives

1,3,8-Triazaspiro[4.5]decane derivatives have been validated as the first small-molecule mPTP opening inhibitors that directly target the c subunit of the F1/FO-ATP synthase complex. The rigid spirocyclic architecture of the 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one scaffold is critical for achieving this unprecedented mechanism of action [1].

Mitochondrial Permeability Transition Pore Myocardial Infarction Ischemia-Reperfusion Injury ATP Synthase

EGFR Inhibitory Activity of Triazaspiro[4.5]dec-8-ene Thiazolidinone Derivatives

A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing a thiazolidinone ring system, structurally derived from the 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one core, were evaluated as epidermal growth factor receptor (EGFR) inhibitors. The parent scaffold provides the spirocyclic framework upon which these bioactive analogs are constructed .

EGFR Breast Cancer Antiproliferative Thiazolidinone

DDR1 Tyrosine Kinase Inhibition by 1,3,8-Triazaspiro[4.5]decane-Containing Ligands

A 1,3,8-triazaspiro[4.5]decane-containing ligand, 2-[8-(1H-indazole-5-carbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]-N-methylacetamide, was co-crystallized with the discoidin domain receptor 1 (DDR1) tyrosine kinase domain, demonstrating that the spirocyclic core provides a productive binding geometry for kinase inhibition. The 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one scaffold represents the minimal spirocyclic template for this binding mode [1].

DDR1 Tyrosine Kinase Fibrosis Alport Syndrome DNA-Encoded Library

Optimal Research and Industrial Application Scenarios for 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one Procurement


Medicinal Chemistry: Structure-Activity Relationship (SAR) Optimization of PLD Isoform-Selective Inhibitors

Procure 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one as a core scaffold for generating focused libraries of PLD inhibitors. As demonstrated with ML298 and ML299 derivatives, the 1,3,8-triazaspiro[4.5]decane core enables tunable selectivity between PLD1 and PLD2 isoforms, a feature not achievable with simpler piperidine or hydantoin alternatives. The parent compound provides the minimal spirocyclic template required for PLD2-selective inhibitor design (PLD2 IC50 = 355 nM with >56-fold selectivity over PLD1) [1].

Cardiovascular Drug Discovery: Development of mPTP Inhibitors for Ischemia-Reperfusion Injury

Use 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one as a starting material for synthesizing novel mitochondrial permeability transition pore (mPTP) inhibitors. Derivatives of this scaffold directly target the c subunit of F1/FO-ATP synthase, inhibiting mPTP opening through a Glu119-independent mechanism that avoids Oligomycin A-related side effects. Optimized compounds from this series have demonstrated decreased apoptotic rates in whole heart models and improved cardiac function upon reperfusion [1].

Oncology Research: EGFR-Targeted Antiproliferative Agent Synthesis

Employ 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one as a key intermediate for constructing triazaspiro[4.5]dec-8-ene derivatives with thiazolidinone functionality. Such compounds have exhibited EGFR inhibitory activity (IC50 as low as 6.355 µM) and antiproliferative effects against MCF-7 breast cancer cells (GI50 as low as 10.8 µM). The spirocyclic core is essential for achieving productive binding to the EGFR active site [1].

Kinase Inhibitor Discovery: DDR1 and Related Tyrosine Kinase Targeting

Utilize 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one as a privileged scaffold for designing inhibitors of discoidin domain receptor 1 (DDR1) and potentially other receptor tyrosine kinases. The spirocyclic geometry has been validated by high-resolution co-crystal structures (1.44 Å) showing productive occupancy of the DDR1 ATP-binding pocket. Compounds derived from this scaffold have prevented fibrosis and renal function loss in Alport syndrome models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.